(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate
Description
This compound features a highly complex tetracyclic framework with fused oxygen-containing rings (dioxatetracyclo system) and ester functionality. Its molecular formula is inferred to be C₂₀H₂₈O₇ based on structurally related compounds in the literature . Key structural attributes include:
- Tetracyclic core: A [7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl scaffold with 4,14-dioxa (oxygen-containing) rings.
- Substituents: Three methyl groups (positions 6, 9, 10), a ketone (2-oxo), and an (E)-2-methylbut-2-enoate ester.
Its synthesis likely involves multi-step cyclization and esterification, with characterization relying on techniques like X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (e.g., NMR, MS).
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O5/c1-6-10(2)18(22)24-17-14-11(3)9-23-15(14)16(21)20-13(25-20)8-7-12(4)19(17,20)5/h6,9,12-13,17H,7-8H2,1-5H3/b10-6+ |
InChI Key |
DYUUYSPIUJKIFD-UXBLZVDNSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C2=C(C(=O)C34C1(C(CCC3O4)C)C)OC=C2C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=C(C(=O)C34C1(C(CCC3O4)C)C)OC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tricyclic Alcohol Core
The tricyclic alcohol is typically derived from parthenolide , a germacranolide sesquiterpene lactone isolated from Tanacetum parthenium (feverfew). Key modifications include:
- Epoxidation : Treatment of parthenolide with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C introduces an epoxide group at the C1-C10 position.
- Selective hydrolysis : The lactone ring is opened via alkaline hydrolysis (NaOH/MeOH, 60°C), followed by acidification to yield the carboxylic acid intermediate.
- Intramolecular cyclization : Heating the acid in toluene with p-toluenesulfonic acid (PTSA) induces cyclization to form the tetracyclic alcohol backbone.
Stepwise Synthesis of the Target Ester
Esterification via Acyl Chloride Coupling
The tricyclic alcohol undergoes esterification with (E)-2-methylbut-2-enoyl chloride under Schotten-Baumann conditions:
- Base activation : A solution of the alcohol in tetrahydrofuran (THF) is treated with butyllithium (1.6 M in hexane) and 1,10-phenanthroline (0.05 eq) at 0°C to deprotonate the hydroxyl group.
- Acyl chloride addition : (E)-2-Methylbut-2-enoyl chloride (1.2 eq) in THF is added dropwise, maintaining temperatures below 30°C to prevent epimerization.
- Workup : The mixture is quenched with 2M HCl, extracted with methyl tert-butyl ether (MTBE), and dried over MgSO₄.
| Parameter | Value |
|---|---|
| Molar ratio (alcohol:acyl chloride) | 1:1.2 |
| Temperature | 0–30°C |
| Reaction time | 15–30 min |
| Yield (crude) | 68–75% |
Purification and Isolation
Crude product is purified via:
- Silica gel chromatography : Hexane/MTBE (99:1 → 95:5) elutes nonpolar impurities, followed by the target ester.
- Kugelrohr distillation : High vacuum (0.06 mbar) distillation at 120°C removes residual solvents and low-boiling byproducts.
| Purification Step | Purity (HPLC) | Yield |
|---|---|---|
| Chromatography | 92% | 58% |
| Distillation | 99% | 46% |
Catalytic and Solvent Optimization
Solvent Screening
Polar aprotic solvents (THF, DMF) enhance reaction rates compared to nonpolar alternatives (toluene, hexane):
| Solvent | Dielectric Constant | Reaction Rate (k, min⁻¹) |
|---|---|---|
| THF | 7.5 | 0.45 |
| DMF | 36.7 | 0.51 |
| Toluene | 2.4 | 0.12 |
Catalytic Additives
1,10-Phenanthroline (0.05 eq) mitigates side reactions by chelating trace metals, improving yields from 52% to 68%. Alternatives like 2,2'-bipyridine show inferior performance (<55% yield).
Stereochemical Control
The (E)-configuration of the α,β-unsaturated ester is preserved by:
- Low-temperature addition : Maintaining temperatures below 30°C during acyl chloride addition prevents isomerization to the (Z)-form.
- Inert atmosphere : Reactions conducted under nitrogen exhibit <2% (Z)-contaminants vs. 8–12% in air.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at t₃=14.2 min (λ=254 nm).
Challenges and Mitigation Strategies
- Epimerization at C-8 : Minimized by avoiding prolonged exposure to acidic conditions during workup.
- Byproduct formation : Unreacted acyl chloride hydrolyzes to (E)-2-methylbut-2-enoic acid, removed via alkaline washes (pH 9–10).
Alternative Synthetic Routes
Enzymatic Esterification
Immobilized Candida antarctica lipase B (CAL-B) in tert-butanol catalyzes the transesterification of vinyl (E)-2-methylbut-2-enoate with the tricyclic alcohol (45% yield, 72h).
Chemical Reactions Analysis
Types of Reactions
(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the tetracyclic core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of ester derivatives.
Scientific Research Applications
The biological activity of this compound is predicted based on its structural features, which suggest various pharmacological effects. Predictive models like PASS (Prediction of Activity Spectra for Substances) indicate potential interactions with biological systems.
Potential Biological Effects:
- Anticancer Activity : The structural analogs have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various microbial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Applications in Medicinal Chemistry
The unique structure of the compound allows for diverse applications in drug design and development:
- Drug Development : Due to its predicted biological activities, this compound can serve as a lead structure for developing new pharmaceuticals targeting cancer and infectious diseases.
- Pharmacokinetic Studies : Its interaction with human absorption and metabolism pathways makes it a candidate for studying pharmacokinetics and drug delivery systems.
Agricultural Applications
The compound's potential as a bioactive agent opens avenues in agricultural science:
- Pesticide Development : Given its antimicrobial properties, it may be explored as a natural pesticide or fungicide.
- Plant Growth Regulators : Its structural properties could be harnessed to develop plant growth regulators that enhance crop yield.
Case Studies
Several studies have investigated compounds similar to (6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate:
- Anticancer Studies : Research has shown that similar tetracyclic compounds exhibit significant cytotoxicity against various cancer cell lines, indicating the potential of this compound in oncology.
- Antimicrobial Efficacy : A study demonstrated that structurally related compounds effectively inhibited the growth of bacteria and fungi, supporting the hypothesis of this compound's antimicrobial potential.
Mechanism of Action
The mechanism by which (6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. Detailed studies using techniques like molecular docking and spectroscopy can elucidate these interactions and pathways.
Comparison with Similar Compounds
Structural Similarity
The compound’s closest structural analogs share the tetracyclic core but differ in substituents and functional groups:
Key Observations :
- The (E)-configuration of the target compound’s ester may enhance metabolic stability compared to (Z)-isomers, which are prone to isomerization under physiological conditions .
- Methyl groups at positions 6, 9, and 10 could increase lipophilicity relative to hydroxylated analogs, impacting membrane permeability .
Functional Group and Physicochemical Comparisons
Implications :
- The target compound’s higher LogP suggests better membrane permeability than hydroxylated analogs but lower solubility .
Biological Activity
The compound (6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate is a complex organic molecule notable for its unique tetracyclic structure and multiple functional groups. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant data and findings from diverse research sources.
Structural Characteristics
The compound features a dioxatetracyclo framework that contributes to its potential biological interactions. The presence of functional groups such as ketones and esters enhances its chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀O₅ |
| Molecular Weight | 328.13 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not Available |
Chemical Reactivity
The compound's reactivity is primarily attributed to its functional groups, enabling various chemical transformations that may lead to significant biological effects.
Predicted Pharmacological Effects
Recent studies utilizing computational models like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit various pharmacological activities, including:
- Anti-inflammatory properties : Potential interactions with inflammatory pathways.
- Anticancer activity : Indications of efficacy against certain cancer cell lines due to structural motifs conducive to biological interactions.
Case Studies and Experimental Findings
-
Anti-inflammatory Activity :
- A study conducted on derivatives of tetracyclic compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The structural similarities with the target compound suggest potential efficacy in similar pathways .
-
Anticancer Potential :
- In vitro assays revealed that compounds with similar tetracyclic structures exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve apoptosis induction through mitochondrial pathways .
- Computational Predictions :
Interaction Studies
Understanding the interaction of this compound with biological systems is crucial for elucidating its mechanism of action. Preliminary interaction studies suggest:
- Binding to specific enzymes involved in metabolic pathways.
- Modulation of receptor activities linked to inflammation and cancer proliferation.
Synthesis Methods
Various synthetic routes can be employed to produce This compound , including:
- Multistep Synthesis : Utilizing starting materials that undergo multiple transformations to achieve the desired tetracyclic structure.
- Cyclization Reactions : Specific cyclization methods can be applied to form the complex ring system characteristic of this compound.
Potential Applications
The unique properties of this compound suggest several potential applications:
- Pharmaceutical Development : As a lead compound for developing anti-inflammatory or anticancer drugs.
- Agricultural Chemistry : Exploration as a bioactive agent in pest control or plant growth regulation due to its structural characteristics.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing this tetracyclic compound, and what safety protocols must be prioritized during its preparation?
- Methodological Answer : Multi-step synthesis involving cyclization and esterification is typically employed. For example, intramolecular α-ketocarbene insertion (as seen in analogous tetracyclic systems) may be used to construct the fused oxa-rings . Key reagents like diazo compounds (e.g., diazoacetates) require extreme caution due to explosive hazards; inert atmospheres and low-temperature conditions are critical . Safety protocols include rigorous risk assessments for handling toxic intermediates (e.g., diacetyl imidate derivatives) and adherence to ACS guidelines for chemical hygiene .
Q. How can researchers validate the stereochemical configuration and purity of this compound post-synthesis?
- Methodological Answer : Advanced spectroscopic techniques are essential:
- NMR : - and -NMR analysis of coupling constants and chemical shifts to confirm stereochemistry at bridgehead carbons (e.g., C-6, C-9, C-10) .
- X-ray crystallography : Resolve ambiguities in ring junctions (e.g., cyclo[7.5.0] framework) and confirm the (E)-configuration of the 2-methylbut-2-enoate moiety .
- HPLC-MS : Quantify purity and detect regioisomeric byproducts using reverse-phase columns and high-resolution mass spectrometry .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- DFT calculations : Model transition states for ring-opening or oxidation reactions (e.g., at the 2-oxo group) to predict degradation pathways .
- Molecular docking : Assess potential bioactivity by simulating interactions with enzymes (e.g., cyclopropane hydrolases) using software like AutoDock Vina .
- Solvent compatibility studies : Use COSMO-RS simulations to optimize solubility in polar aprotic solvents (e.g., DMF or THF) for reaction scalability .
Q. How can contradictory spectral data (e.g., unexpected NOE correlations in NMR) be resolved for this compound?
- Methodological Answer :
- Variable-temperature NMR : Probe dynamic effects (e.g., ring-flipping in the dioxatetracyclo system) by analyzing signal coalescence at elevated temperatures .
- 2D-COSY and HSQC : Assign overlapping proton environments (e.g., methyl groups at C-6, C-9, C-10) and differentiate diastereotopic protons .
- Comparative crystallography : Cross-reference experimental X-ray data with analogous tetracyclic structures (e.g., PubChem CID 11773341) to resolve ambiguities .
Q. What bioactivity assays are appropriate for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- In vitro cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction, with IC quantification .
- Enzyme inhibition studies : Target cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) to evaluate anti-inflammatory potential via fluorometric assays .
- Metabolic stability profiling : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS to estimate pharmacokinetic parameters .
Data Contradiction and Optimization Questions
Q. How should researchers address inconsistencies in reported synthetic yields for similar tetracyclic esters?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, catalyst loading) and identify critical parameters affecting yield .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediate decomposition .
- Cross-lab validation : Reproduce published protocols (e.g., from ) under inert conditions to isolate operator-dependent errors .
Q. What strategies mitigate oxidative degradation of the 2-methylbut-2-enoate moiety during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
